N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide
Description
N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carbamoyl and methoxy group, and an indole ring with a carboxamide group. The combination of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-23-16-12(14(17)21)7-11(8-19-16)20-15(22)10-3-2-9-4-5-18-13(9)6-10/h2-8,18H,1H3,(H2,17,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADLDLDQBRTSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C=CN3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-amino-5-methoxypyridine, undergoes a carbamoylation reaction using a suitable carbamoylating agent such as carbamoyl chloride in the presence of a base like triethylamine.
Coupling with Indole Derivative: The resulting 5-carbamoyl-6-methoxypyridine intermediate is then coupled with an indole derivative, such as 1H-indole-6-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of automated reactors, continuous flow chemistry, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-hydroxy-6-carbamoylpyridin-3-yl)-1H-indole-6-carboxamide.
Reduction: Formation of N-(5-aminomethyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide.
Substitution: Formation of N-(5-azido-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide.
Scientific Research Applications
N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at a different position on the indole ring.
N-(5-carbamoyl-6-hydroxypyridin-3-yl)-1H-indole-6-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group on the pyridine ring.
Uniqueness
N-(5-carbamoyl-6-methoxypyridin-3-yl)-1H-indole-6-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both carbamoyl and methoxy groups on the pyridine ring, along with the carboxamide group on the indole ring, provides a distinct set of properties that can be leveraged in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
